BMS-309403

描述

BMS-309403 is a potent and selective fatty acid binding protein 4, adipocyte (FABP4) inhibitor (Ki values are br

属性

IUPAC Name |

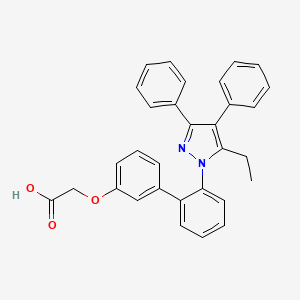

2-[3-[2-(5-ethyl-3,4-diphenylpyrazol-1-yl)phenyl]phenoxy]acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H26N2O3/c1-2-27-30(22-12-5-3-6-13-22)31(23-14-7-4-8-15-23)32-33(27)28-19-10-9-18-26(28)24-16-11-17-25(20-24)36-21-29(34)35/h3-20H,2,21H2,1H3,(H,34,35) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJRVJRYZAQYCEE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C(=NN1C2=CC=CC=C2C3=CC(=CC=C3)OCC(=O)O)C4=CC=CC=C4)C5=CC=CC=C5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H26N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

474.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

300657-03-8 | |

| Record name | BMS-309403 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0300657038 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BMS-309403 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M5X9XSU6J5 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Action of BMS-309403: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

BMS-309403 is a potent and selective small-molecule inhibitor of the adipocyte fatty acid-binding protein 4 (FABP4), also known as aP2. This technical guide provides an in-depth exploration of the core mechanism of action of this compound, summarizing key findings from preclinical research. The document details its molecular interactions, cellular effects, and the subsequent signaling pathways it modulates. All quantitative data are presented in structured tables, and key experimental methodologies are outlined. Visual diagrams generated using the DOT language are provided to illustrate critical signaling pathways and experimental workflows.

Core Mechanism: Competitive Inhibition of FABP4

The primary mechanism of action of this compound is its direct and competitive inhibition of FABP4.[1][2][3][4][5] It is a rationally designed, cell-permeable compound that specifically interacts with the fatty-acid-binding pocket located in the interior of the FABP4 protein.[1][2][4][5] This binding action physically obstructs the entry and binding of endogenous fatty acids and other lipid ligands to FABP4.[2][3][4][5] X-ray crystallography studies have confirmed that specific interactions between this compound and key amino acid residues within this pocket are the basis for its high binding affinity and selectivity.[4]

Binding Affinity and Selectivity

This compound exhibits high affinity for FABP4 with a dissociation constant (Kd) of 4 nM and an inhibition constant (Ki) of less than 2 nM for both human and mouse FABP4.[1][4][6] Its selectivity for FABP4 is over 100-fold greater than for other fatty acid-binding proteins such as heart-type FABP (FABP3) and epidermal FABP (FABP5).[6]

| Target | Binding Affinity (Ki) | Binding Affinity (Kd) | Reference |

| FABP4 (human and mouse) | < 2 nM | 4 nM | [1][2][4][5][6][7] |

| FABP3 (muscle) | 250 nM | - | [1][2][4][5][7] |

| FABP5 (epidermal, mal1) | 350 nM | - | [1][2][4][5][7] |

Downstream Cellular and Physiological Effects

By inhibiting FABP4, this compound instigates a cascade of downstream effects that have been observed in various cell types and preclinical models of metabolic diseases.

Anti-inflammatory Effects in Macrophages

A key consequence of FABP4 inhibition by this compound is the reduction of inflammatory responses in macrophages.[8] Treatment with this compound significantly decreases the production and release of monocyte chemoattractant protein-1 (MCP-1), a critical chemokine involved in atherosclerosis.[2][4][8] This effect has been demonstrated to be FABP4-dependent.[4][8]

Improved Endothelial Function

In the context of atherosclerosis, this compound has been shown to improve endothelial function.[2][3] In apolipoprotein E-deficient (ApoE-/-) mice, a model for atherosclerosis, chronic administration of this compound rescued the endothelial nitric oxide synthase (eNOS)-nitric oxide (NO) signaling pathway.[3] This leads to increased levels of phosphorylated eNOS and total eNOS, ultimately promoting vasodilation and improving endothelial health.[2][3]

Attenuation of Endoplasmic Reticulum Stress in Skeletal Muscle

This compound has demonstrated protective effects in skeletal muscle by mitigating lipid-induced endoplasmic reticulum (ER) stress and associated inflammation.[9] In palmitate-stimulated C2C12 myotubes and in the skeletal muscle of high-fat diet-fed mice, this compound treatment reduced intramyocellular lipid accumulation, reactive oxygen species (ROS) production, and the nuclear translocation of nuclear factor-kappaB (NF-κB).[9] This is achieved by reducing the phosphorylation of p38 mitogen-activated protein kinase (MAPK), which is upstream of NF-κB activation.[9]

Effects on Glucose Metabolism and Insulin Sensitivity

The impact of this compound on insulin resistance and glucose metabolism has yielded some conflicting results in different studies.[8] While some research indicates that this compound treatment can alleviate type 2 diabetes and insulin resistance in both genetic and diet-induced obesity mouse models, other studies have not observed a significant improvement in glucose tolerance or insulin sensitivity.[3][8]

Interestingly, this compound has been found to stimulate glucose uptake in C2C12 myotubes through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[3] This particular effect is considered to be independent of its FABP-inhibitory action, suggesting potential off-target effects.[3]

Summary of Quantitative Data

| Parameter | Value | Assay/Model | Reference |

| Ki for FABP4 | < 2 nM | Fluorescent ANS binding displacement | [1][2][4][5][7] |

| Ki for FABP3 | 250 nM | Fluorescent ANS binding displacement | [1][2][4][5][7] |

| Ki for FABP5 | 350 nM | Fluorescent ANS binding displacement | [1][2][4][5][7] |

| Kd for FABP4 | 4 nM | - | [6] |

| IC50 for Lipolysis Inhibition | > 25 µM | Isoproterenol-stimulated lipolysis in human primary adipocytes | [8] |

Key Experimental Protocols

Fluorescent ANS Binding Displacement Assay

This in vitro assay is used to determine the binding affinity (Ki) of this compound for various FABPs.

-

Principle: The fluorescent probe 1,8-anilino-8-naphthalene sulphonate (ANS) binds to the fatty acid-binding pocket of FABPs, resulting in a fluorescent signal. A competitive inhibitor like this compound will displace ANS, leading to a decrease in fluorescence.

-

Methodology Summary:

-

Recombinant human or mouse FABP proteins are incubated with ANS.

-

Increasing concentrations of this compound are added to the mixture.

-

The fluorescence intensity is measured at each concentration.

-

The Ki value is calculated based on the concentration of this compound required to displace 50% of the bound ANS.

-

In Vivo Studies in High-Fat Diet (HFD)-Fed Mice

These experiments assess the in vivo efficacy of this compound in a model of diet-induced obesity and insulin resistance.

-

Model: Male mice are fed a high-fat diet for a specified period to induce obesity, hyperlipidemia, and insulin resistance.

-

Methodology Summary:

-

A cohort of HFD-fed mice is treated with this compound (e.g., 30-40 mg/kg) via oral gavage or in-diet administration for several weeks.[8] A control group receives a vehicle.

-

Throughout the study, parameters such as body weight, food intake, plasma glucose, insulin, triglycerides, and free fatty acids are monitored.[9]

-

At the end of the treatment period, tissues such as skeletal muscle, adipose tissue, and aorta are collected for further analysis (e.g., gene expression, protein phosphorylation, histology).

-

Palmitate-Stimulated C2C12 Myotube Assay

This in vitro cell-based assay investigates the effect of this compound on lipid-induced cellular stress in skeletal muscle cells.

-

Model: Differentiated C2C12 myotubes are treated with the saturated fatty acid palmitate to induce ER stress and inflammation.

-

Methodology Summary:

-

C2C12 myotubes are pre-treated with this compound for a specific duration.

-

The cells are then stimulated with palmitate.

-

Cellular endpoints are measured, including markers of ER stress (e.g., phosphorylation of PERK, IRE1α), inflammation (e.g., NF-κB activation), ROS production, and intramyocellular lipid accumulation.[9]

-

Conclusion

This compound is a highly potent and selective inhibitor of FABP4 that exerts its effects through competitive binding to the fatty acid-binding pocket. Its mechanism of action translates into significant anti-inflammatory, endothelial-protective, and metabolic effects in preclinical models. While its direct impact on insulin sensitivity requires further clarification, the multifaceted actions of this compound underscore the therapeutic potential of FABP4 inhibition for managing metabolic and cardiovascular diseases. Further research, including clinical trials, is necessary to validate these findings in humans.

References

- 1. caymanchem.com [caymanchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. mdpi.com [mdpi.com]

- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. selleckchem.com [selleckchem.com]

- 7. BMS 309403 | Additional Lipid Metabolism Compounds: R&D Systems [rndsystems.com]

- 8. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

The Potent and Selective Inhibition of Fatty Acid-Binding Protein 4 by BMS-309403: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-309403 is a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2). By competitively binding to the fatty acid-binding pocket of FABP4, this compound modulates lipid metabolism and inflammatory pathways, making it a valuable tool for investigating the therapeutic potential of FABP4 inhibition in a range of metabolic and cardiovascular diseases. This technical guide provides an in-depth overview of the target, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for assessing its activity and diagrams of the associated signaling pathways are also presented to facilitate further research and drug development efforts.

Core Target and Mechanism of Action

The primary molecular target of this compound is the Fatty Acid-Binding Protein 4 (FABP4) .[1][2][3][4][5][6] FABPs are a family of small, intracellular lipid-binding proteins that chaperone fatty acids and other lipophilic molecules, facilitating their transport and regulating their downstream metabolic and signaling functions.[6][7] FABP4 is predominantly expressed in adipocytes and macrophages, where it plays a crucial role in lipid metabolism and inflammation.[7][8]

This compound acts as a competitive inhibitor of FABP4.[1][6] It is designed to fit into the fatty-acid-binding pocket within the interior of the FABP4 protein, thereby preventing the binding of endogenous fatty acids.[1][2][6] This inhibition of FABP4 leads to a variety of downstream cellular effects, including the attenuation of inflammatory responses in macrophages and the modulation of lipid metabolism in adipocytes.[8]

Quantitative Data: Binding Affinity and Selectivity

This compound exhibits high affinity for FABP4 and demonstrates significant selectivity over other FABP isoforms, such as FABP3 (heart-type) and FABP5 (epidermal-type). This selectivity is a critical attribute for a targeted therapeutic agent, minimizing off-target effects.

| Parameter | Target | Value (nM) | Reference |

| Ki | FABP4 | < 2 | [1][2][3][4][6][9][10] |

| FABP3 | 250 | [1][2][4][6] | |

| FABP5 | 350 | [1][2][4][6] | |

| Kd | FABP4 | 4 | [11] |

Key Signaling Pathways Modulated by this compound

The inhibition of FABP4 by this compound influences several key signaling pathways implicated in inflammation, metabolism, and cardiovascular function.

Inhibition of Inflammatory Signaling

In macrophages, this compound has been shown to reduce inflammation. One of the key mechanisms is the reduction of p38 MAPK activation.[12] This, in turn, can lead to decreased nuclear translocation of NF-κB, a critical transcription factor for pro-inflammatory cytokines like MCP-1.[12]

Improvement of Endothelial Function

Chronic administration of this compound has been observed to improve endothelial function.[1] This is achieved, in part, by increasing the phosphorylation of endothelial nitric oxide synthase (eNOS), which leads to enhanced production of nitric oxide (NO), a key signaling molecule in vasodilation.[8]

Activation of AMPK Signaling (Off-Target Effect)

Interestingly, this compound has been found to stimulate glucose uptake in myotubes through the activation of AMP-activated protein kinase (AMPK).[1][9] This effect appears to be independent of its FABP4 inhibitory activity and is considered an off-target effect.

Detailed Experimental Protocols

The following are representative protocols for key experiments used to characterize the activity of this compound, synthesized from the available literature.

FABP4 Competitive Binding Assay (ANS Displacement Method)

This assay determines the binding affinity of this compound to FABP4 by measuring the displacement of a fluorescent probe, 1-anilinonaphthalene-8-sulfonic acid (ANS).

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of recombinant human FABP4 in an appropriate assay buffer (e.g., 20 mM HEPES, 150 mM NaCl, pH 7.5).

-

Prepare a stock solution of ANS in the same assay buffer.

-

Prepare a series of dilutions of this compound in the assay buffer.

-

-

Assay Procedure:

-

In a 96-well microplate, add a fixed concentration of FABP4 and ANS. The concentrations should be optimized to achieve a stable and measurable fluorescence signal.

-

Add increasing concentrations of this compound to the wells.

-

Include control wells with FABP4 and ANS only (maximum fluorescence) and buffer only (background).

-

Incubate the plate at room temperature for a sufficient time to allow binding to reach equilibrium.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths appropriate for ANS (approximately 350 nm and 480 nm, respectively).

-

-

Data Analysis:

-

Subtract the background fluorescence from all readings.

-

Plot the fluorescence intensity as a function of the this compound concentration.

-

Fit the data to a competitive binding equation to determine the IC50 value.

-

Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation, taking into account the concentration and Kd of ANS.

-

C2C12 Myotube Glucose Uptake Assay

This assay measures the effect of this compound on glucose uptake in differentiated C2C12 muscle cells.

Methodology:

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in DMEM supplemented with 10% FBS.

-

Induce differentiation into myotubes by switching to DMEM with 2% horse serum for 4-6 days.

-

-

Assay Procedure:

-

Starve the differentiated C2C12 myotubes in serum-free DMEM containing 0.2% BSA for 2 hours.

-

Treat the cells with various concentrations of this compound (e.g., 0-20 µM) or vehicle (DMSO) for 2 hours.

-

Add 2-deoxy-D-[3H]-glucose to the wells and incubate for 15 minutes at 37°C.

-

Wash the cells rapidly with ice-cold PBS to stop glucose uptake.

-

Lyse the cells with a suitable lysis buffer (e.g., 0.1 N NaOH).

-

-

Measurement and Analysis:

-

Measure the radioactivity in the cell lysates using a scintillation counter.

-

Normalize the glucose uptake to the protein concentration of each well.

-

Express the results as fold-change over the vehicle-treated control.

-

Western Blot Analysis of AMPK and eNOS Phosphorylation

This method is used to assess the activation of AMPK and eNOS signaling pathways in response to this compound treatment.

Methodology:

-

Cell Treatment and Lysis:

-

Culture and treat cells (e.g., C2C12 myotubes for AMPK, human endothelial cells for eNOS) with this compound for the desired time and concentration.

-

Wash the cells with ice-cold PBS and lyse them in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Prepare protein samples for electrophoresis by adding Laemmli sample buffer and boiling for 5 minutes.

-

-

SDS-PAGE and Western Blotting:

-

Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-AMPK (Thr172), total AMPK, phospho-eNOS (Ser1177), and total eNOS overnight at 4°C.

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities using densitometry software.

-

Calculate the ratio of phosphorylated protein to total protein to determine the activation state of the kinase.

-

Conclusion

This compound is a well-characterized, potent, and selective inhibitor of FABP4. Its ability to modulate key metabolic and inflammatory pathways has established it as an invaluable research tool and a promising lead compound for the development of novel therapeutics for type 2 diabetes, atherosclerosis, and other metabolic disorders. The experimental protocols and pathway diagrams provided in this guide offer a comprehensive resource for scientists and researchers working to further elucidate the roles of FABP4 and the therapeutic potential of its inhibition.

References

- 1. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]

- 3. researchgate.net [researchgate.net]

- 4. Interaction Analysis of FABP4 Inhibitors by X-ray Crystallography and Fragment Molecular Orbital Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Efficient and modified 2-NBDG assay to measure glucose uptake in cultured myotubes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Investigating the mechanism for AMP activation of the AMP-activated protein kinase cascade - PMC [pmc.ncbi.nlm.nih.gov]

- 7. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. [PDF] Fatty Acid-Binding Protein 4 in Cardiovascular and Metabolic Diseases | Semantic Scholar [semanticscholar.org]

- 11. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]

- 12. Potent and selective biphenyl azole inhibitors of adipocyte fatty acid binding protein (aFABP) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Anti-Inflammatory Effects of BMS-309403: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

BMS-309403, a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), has emerged as a significant investigational compound for its anti-inflammatory properties. This technical guide provides a comprehensive overview of the mechanisms of action, quantitative efficacy, and experimental methodologies related to the anti-inflammatory effects of this compound. By targeting FABP4, a key regulator of lipid metabolism and inflammatory signaling, this compound demonstrates potential therapeutic applications in a range of inflammatory and metabolic diseases, including atherosclerosis, type 2 diabetes, and acute lung injury. This document summarizes key findings from in vitro and in vivo studies, presenting data in a structured format and detailing experimental protocols to facilitate further research and development in this area.

Introduction to this compound and FABP4

Fatty Acid-Binding Protein 4 (FABP4), also known as aP2 or A-FABP, is a cytosolic protein primarily expressed in adipocytes and macrophages.[1][2] It plays a crucial role in intracellular fatty acid trafficking, lipid storage, and signal transduction.[2] FABP4 has been identified as a critical link between lipid metabolism and inflammation, with elevated levels associated with insulin resistance, atherosclerosis, and other inflammatory conditions.[2][3]

This compound, with the chemical name 2-[[2'-(5-Ethyl-3,4-diphenyl-1H-pyrazol-1-yl)[1,1'-biphenyl]-3-yl]oxy]-acetic acid, is a highly selective and orally active inhibitor of FABP4.[4] It competitively binds to the fatty-acid-binding pocket of FABP4, thereby modulating its function.[2][5] The inhibitory constants (Ki) for this compound are <2 nM for FABP4, 250 nM for FABP3, and 350 nM for FABP5, highlighting its selectivity.[6]

Mechanism of Anti-Inflammatory Action

This compound exerts its anti-inflammatory effects through the inhibition of FABP4, which in turn modulates several downstream signaling pathways implicated in the inflammatory response.

Inhibition of Pro-Inflammatory Cytokine Production

A primary mechanism of this compound's anti-inflammatory activity is the reduction of pro-inflammatory cytokine and chemokine secretion from macrophages. Studies have consistently shown that this compound treatment leads to a significant decrease in the production of key inflammatory mediators such as Monocyte Chemoattractant Protein-1 (MCP-1), Interleukin-6 (IL-6), and Tumor Necrosis Factor-alpha (TNFα).[1][2]

Modulation of Inflammatory Signaling Pathways

This compound influences several key intracellular signaling pathways that are central to the inflammatory process:

-

NF-κB Signaling Pathway: this compound has been shown to reduce the nuclear translocation of Nuclear Factor-kappaB (NF-κB), a pivotal transcription factor that governs the expression of numerous pro-inflammatory genes.[7][8] This inhibition helps to suppress the overall inflammatory response in cells.

-

p38 MAPK Signaling Pathway: The inhibitor reduces the phosphorylation of p38 Mitogen-Activated Protein Kinase (MAPK), a key upstream regulator of NF-κB activation.[7][8] By dampening p38 MAPK activity, this compound effectively curtails the inflammatory cascade.

-

JNK Signaling Pathway: this compound has been demonstrated to attenuate the activation of the c-Jun N-terminal Kinase (JNK) signaling pathway in response to inflammatory stimuli like lipopolysaccharide (LPS).[5] This pathway is also involved in the production of inflammatory cytokines.

Reduction of Endoplasmic Reticulum (ER) Stress

In the context of metabolic inflammation, this compound has been found to alleviate saturated fatty acid-induced endoplasmic reticulum (ER) stress.[7][8] By reducing ER stress, the compound helps to mitigate the associated inflammatory responses in skeletal muscle and other tissues.[7][9]

Inhibition of Foam Cell Formation

In the context of atherosclerosis, this compound inhibits the transformation of macrophages into lipid-laden foam cells, a critical event in the development of atherosclerotic plaques.[10][11] This is achieved by reducing lipid accumulation within macrophages.[10]

Quantitative Data on Anti-Inflammatory Effects

The following tables summarize the quantitative data from various in vitro and in vivo studies investigating the anti-inflammatory effects of this compound.

Table 1: In Vitro Efficacy of this compound

| Cell Type | Inflammatory Stimulus | This compound Concentration | Observed Effect | Reference |

| THP-1 Macrophages | - | ≥10 µM | Dose-dependent decrease in basal MCP-1 production. | [1][4] |

| THP-1 Macrophages | Phorbol myristate acetate (PMA) | ≥10 µM | Reduction in MCP-1 release. | [1] |

| THP-1 Macrophages | Lipopolysaccharide (LPS) | 25 µM | Inhibition of MCP-1 release. | [1] |

| Primary Human Macrophages | - | 25 µM | Reduction in basal MCP-1 release. | [1] |

| RAW 264.7 Macrophages | Lipopolysaccharide (LPS) | 50 µM | Attenuation of JNK phosphorylation and AP-1 activation. | [5] |

| C2C12 Myotubes | Palmitate | Not specified | Reduced lipid-induced ER stress and inflammation. | [7] |

| A549 Human Alveolar Epithelial Cells | Lipopolysaccharide (LPS) and recombinant FABP4 | Not specified | Amelioration of pro-inflammatory cytokine and ROS production. | [12] |

| Differentiated THP-1 cells | - | 25 µM | Elevated basal level of PPARγ protein. | [13] |

Table 2: In Vivo Efficacy of this compound

| Animal Model | Dosage | Duration of Treatment | Observed Effect | Reference |

| High-Fat Diet (HFD)-fed Mice | Not specified | Not specified | Reduced lipid-induced ER stress and inflammation in skeletal muscle. | [7] |

| Diet-Induced Obese (DIO) Mice | Not specified | Chronic | Reduced plasma triglyceride and free fatty acid levels. | [1] |

| Diabetic ApoE-/- Mice | Not specified | Not specified | Significant reduction in atherosclerotic lesion area. | [2] |

| ApoE-/- Mice | 15 mg/kg/day (oral gavage) | 6 weeks | Significantly improved endothelial relaxation. | [14] |

| Cecal Ligation and Puncture (CLP)-induced Acute Lung Injury (ALI) Mice | Not specified | Not specified | Improved survival rate and prevention of lung inflammation. | [12] |

| High-Fat Diet (HFD)-fed C57/Bl6 Mice | 30 mg/kg/day (oral gavage) | 4 months | Alleviated knee osteoarthritis. | [15] |

Experimental Protocols

This section outlines the general methodologies employed in the cited research to investigate the anti-inflammatory effects of this compound.

In Vitro Assays

-

Cell Culture and Treatment:

-

THP-1 cells: A human monocytic leukemia cell line, often differentiated into macrophages using phorbol myristate acetate (PMA).[1][4]

-

C2C12 myotubes: A mouse myoblast cell line, differentiated into myotubes to study skeletal muscle physiology.[7]

-

A549 cells: A human alveolar basal epithelial cell line used in studies of respiratory inflammation.[12]

-

Primary Human Macrophages: Isolated from blood samples of healthy donors.[1]

-

Cells are typically pre-treated with this compound for a specified duration (e.g., 2 hours) before the addition of an inflammatory stimulus like LPS or palmitate.[5][16]

-

-

Measurement of Cytokine Production:

-

Enzyme-Linked Immunosorbent Assay (ELISA) is commonly used to quantify the concentration of cytokines such as MCP-1 in cell culture supernatants.[1]

-

-

Western Blotting:

-

Quantitative Real-Time PCR (qRT-PCR):

-

Employed to measure the mRNA expression levels of inflammatory genes and FABP4.[4]

-

-

Luciferase Reporter Assays:

-

Foam Cell Formation Assay:

-

Macrophages are incubated with oxidized low-density lipoprotein (oxLDL), and lipid accumulation is visualized by staining with Oil Red O.[11]

-

In Vivo Models

-

High-Fat Diet (HFD)-Induced Obesity and Insulin Resistance Model:

-

Mice are fed a high-fat diet to induce obesity, insulin resistance, and a state of chronic low-grade inflammation.[7] this compound is then administered to assess its effects on these parameters.

-

-

Apolipoprotein E-deficient (ApoE-/-) Mouse Model of Atherosclerosis:

-

Cecal Ligation and Puncture (CLP)-Induced Acute Lung Injury (ALI) Model:

-

This is a model of sepsis-induced ALI, where surgical ligation and puncture of the cecum lead to a systemic inflammatory response and lung injury.[12]

-

-

Histological Analysis:

Signaling Pathways and Experimental Workflow Visualizations

Signaling Pathways Modulated by this compound

The following diagram illustrates the key signaling pathways involved in the anti-inflammatory action of this compound.

References

- 1. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A-FABP in Metabolic Diseases and the Therapeutic Implications: An Update [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. rndsystems.com [rndsystems.com]

- 7. FABP4 inhibitor BMS309403 decreases saturated-fatty-acid-induced endoplasmic reticulum stress-associated inflammation in skeletal muscle by reducing p38 MAPK activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. 2024.sci-hub.box [2024.sci-hub.box]

- 10. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. FABP4 inhibitors suppress inflammation and oxidative stress in murine and cell models of acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. apexbt.com [apexbt.com]

- 15. Fatty acid binding protein 4 (FABP4) induces chondrocyte degeneration via activation of the NF-κb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. endocrine-abstracts.org [endocrine-abstracts.org]

The Effect of BMS-309403 on Insulin Resistance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the current understanding of BMS-309403 and its effects on insulin resistance. It consolidates findings from key preclinical studies, detailing the compound's mechanism of action, and presenting quantitative data from both in vitro and in vivo experiments. This document is intended to serve as a comprehensive resource for researchers in the fields of metabolic disease and drug discovery.

Introduction to this compound

This compound is a potent and selective small-molecule inhibitor of Fatty Acid Binding Protein 4 (FABP4), also known as adipocyte FABP (aP2).[1][2] FABP4 is highly expressed in adipocytes and macrophages and is implicated in the pathogenesis of insulin resistance, type 2 diabetes, and atherosclerosis.[3][4][5][6] By binding to the fatty-acid-binding pocket of FABP4, this compound competitively inhibits the binding of endogenous fatty acids.[4][7][8] This mechanism has made it a valuable tool for investigating the therapeutic potential of FABP4 inhibition in metabolic diseases. While initial studies in genetically obese mice showed promise for improving insulin sensitivity, subsequent research in more physiologically relevant models of diet-induced obesity has yielded conflicting results, suggesting a more complex role for FABP4 inhibition in regulating glucose homeostasis.[3][5][9]

Mechanism of Action

This compound primarily exerts its effects through the inhibition of FABP4. However, an off-target activity involving the activation of AMP-activated protein kinase (AMPK) has also been identified.

This compound was rationally designed as a high-affinity inhibitor of FABP4.[4] Its selectivity for FABP4 over other isoforms, such as FABP3 (muscle) and FABP5 (epithelial), is a key feature.[1][4] The inhibition of FABP4 in adipocytes and macrophages is thought to modulate intracellular lipid trafficking and signaling, leading to downstream effects on inflammation and insulin action.[4][10] Specifically, in macrophages, FABP4 inhibition has been shown to reduce the production of pro-inflammatory cytokines like monocyte chemoattractant protein-1 (MCP-1).[3][4] In adipose tissue, the inhibition of FABP4 is linked to reduced lipolysis and altered inflammatory responses.[3][5]

Interestingly, this compound has been found to stimulate glucose uptake in C2C12 myotubes through a mechanism independent of FABPs.[11][12] This effect is mediated by the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[11][12][13] The activation of AMPK is a result of an increased intracellular AMP:ATP ratio and a decrease in mitochondrial membrane potential.[11][12] This off-target effect is noteworthy as AMPK is a key regulator of cellular energy homeostasis and a target for anti-diabetic drugs.

Quantitative Data Presentation

This compound demonstrates high affinity and selectivity for FABP4. Its cellular activity has been characterized in various cell lines, primarily focusing on adipocytes and macrophages.

| Parameter | Target | Value | Assay | Reference |

| Binding Affinity (Ki) | Human FABP4 | <2 nM | Fluorescent ANS Displacement | [4] |

| Mouse FABP4 | <2 nM | Fluorescent ANS Displacement | [4] | |

| FABP3 (Muscle) | 250 nM | Fluorescent ANS Displacement | [1][4] | |

| FABP5 (Epithelial) | 350 nM | Fluorescent ANS Displacement | [1][4] | |

| MCP-1 Release Inhibition (IC50) | THP-1 Macrophages (Basal) | ~10-25 µM | ELISA | [3] |

| Glucose Uptake Stimulation | C2C12 Myotubes | ~3-fold increase at 20 µM | 2-deoxyglucose uptake | [12][13] |

The in vivo effects of this compound have been assessed in different mouse models of obesity and insulin resistance, with some conflicting outcomes.

| Animal Model | Dosage | Duration | Key Findings | Reference |

| Leptin-deficient ob/ob Mice | 40 mg/kg/day (oral gavage) | 6 weeks | - Improved glucose tolerance- Lowered blood glucose and insulin levels- Reduced adipose tissue JNK1 activity by ~40% | [4][6] |

| Diet-Induced Obese (DIO) Mice | 30 mg/kg (in diet) | 3 days | - Reduced plasma triglycerides and free fatty acids- No significant change in glucose, insulin, or glucose tolerance | [3][5] |

| Diet-Induced Obese (DIO) Mice | 40 mg/kg | 4 weeks | - Improved glucose tolerance | [3] |

| Apolipoprotein E-deficient (ApoE-/-) Mice | 15 mg/kg/day | 6 weeks | - Reduced atherosclerotic lesion area- Improved endothelial function | [1][7] |

| Streptozotocin (STZ)-induced Diabetic Mice | 40 mg/kg/day (oral) | 3 weeks | - Partially reduced high blood glucose levels | [14] |

Experimental Protocols

-

Cell Line: Human monocytic leukemia cell line (THP-1).

-

Differentiation: THP-1 cells are differentiated into macrophage-like cells by treatment with phorbol 12-myristate 13-acetate (PMA).

-

Treatment: Differentiated THP-1 cells are treated with varying concentrations of this compound (e.g., up to 25 µM) for a specified duration (e.g., 24 hours). In some experiments, cells are co-treated with lipopolysaccharide (LPS) to stimulate an inflammatory response.

-

Analysis: The concentration of MCP-1 in the cell culture supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Data Expression: Results are typically expressed as the concentration of MCP-1 (pg/mL) or as a percentage of the vehicle-treated control. The IC50 value for the inhibition of MCP-1 release is calculated from the dose-response curve.[3][15]

-

Cell Line: C2C12 mouse myoblasts.

-

Differentiation: C2C12 myoblasts are differentiated into myotubes by culturing in a low-serum medium.

-

Treatment: Differentiated C2C12 myotubes are incubated with this compound (e.g., 20 µM) for various time points (e.g., up to 2 hours).

-

Assay: Glucose uptake is measured by incubating the cells with a radiolabeled glucose analog, such as 2-deoxy-[3H]-glucose.

-

Analysis: After incubation, cells are lysed, and the intracellular radioactivity is measured using a scintillation counter. Protein concentration is determined to normalize the data.

-

Data Expression: Glucose uptake is expressed as pmol/mg protein/min or as a fold change relative to the vehicle-treated control.[12][13]

-

Animal Model: Male C57BL/6 mice fed a high-fat diet (e.g., 60% kcal from fat) for an extended period (e.g., 10-12 weeks) to induce obesity and insulin resistance.

-

Treatment Administration: this compound is administered either by oral gavage or formulated in the diet at a specific dose (e.g., 30 or 40 mg/kg). A vehicle control group and often a positive control group (e.g., rosiglitazone) are included.

-

Metabolic Assessments:

-

Glucose Tolerance Test (GTT): After an overnight fast, mice are administered an intraperitoneal or oral glucose bolus (e.g., 2 g/kg). Blood glucose levels are measured at baseline and at various time points post-injection (e.g., 15, 30, 60, 120 minutes).

-

Insulin Tolerance Test (ITT): After a short fast, mice are given an intraperitoneal injection of insulin (e.g., 0.75 U/kg). Blood glucose is measured at baseline and at subsequent time points.

-

Plasma Analysis: At the end of the study, blood is collected to measure plasma levels of insulin, triglycerides, free fatty acids, and various adipokines/cytokines.

-

-

Data Analysis: The area under the curve (AUC) is calculated for GTT and ITT. Statistical comparisons are made between the treatment and control groups.[3][15]

Discussion and Future Directions

The available evidence indicates that this compound is a highly effective inhibitor of FABP4 with clear effects on lipid metabolism and inflammation. Its ability to reduce plasma triglycerides and free fatty acids in DIO mice is consistent with the role of FABP4 in lipid trafficking.[3][5] Furthermore, the consistent observation of reduced MCP-1 release from macrophages highlights its anti-inflammatory potential.[3][4]

However, the impact of this compound on insulin resistance is less definitive. While promising results were observed in the genetically obese ob/ob mouse model, these findings did not fully translate to the more clinically relevant DIO mouse model, where significant improvements in glucose tolerance were not consistently reported.[3][4][5] This discrepancy could be due to several factors, including differences in the underlying pathophysiology of obesity and insulin resistance between the two models, or potential off-target effects that may become more prominent in a different metabolic context.

The discovery of FABP-independent AMPK activation in myotubes adds another layer of complexity to the pharmacological profile of this compound.[11][12] While this off-target effect could be beneficial for glucose uptake in muscle, its overall contribution to systemic insulin sensitivity in vivo remains to be fully elucidated. It is possible that the effects of FABP4 inhibition in adipocytes and macrophages on insulin resistance are more nuanced than initially hypothesized, or that higher levels of target engagement are required to see a robust effect on glucose homeostasis in the DIO model.

Future research should aim to:

-

Clarify the reasons for the discrepant findings on insulin sensitivity between different animal models.

-

Investigate the in vivo relevance of the off-target AMPK activation and its contribution to the overall metabolic effects of this compound.

-

Explore the therapeutic potential of more potent or dual FABP4/5 inhibitors, as some studies suggest that inhibiting both isoforms may be more effective.[3][5]

-

Conduct studies to assess the long-term safety and efficacy of FABP4 inhibition, particularly in relation to cardiovascular health, given some reports of potential cardiotoxicity with FABP inhibitors.[16]

References

- 1. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]

- 2. caymanchem.com [caymanchem.com]

- 3. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Associations between Fatty Acid-Binding Protein 4–A Proinflammatory Adipokine and Insulin Resistance, Gestational and Type 2 Diabetes Mellitus - PMC [pmc.ncbi.nlm.nih.gov]

- 7. medchemexpress.com [medchemexpress.com]

- 8. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity | Semantic Scholar [semanticscholar.org]

- 10. mdpi.com [mdpi.com]

- 11. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]

- 14. Downregulation of fatty acid binding protein 4 alleviates lipid peroxidation and oxidative stress in diabetic retinopathy by regulating peroxisome proliferator-activated receptor γ-mediated ferroptosis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Discovery of Cobimetinib as a novel A-FABP inhibitor using machine learning and molecular docking-based virtual screening - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01057G [pubs.rsc.org]

BMS-309403 and Macrophage Activation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the small molecule inhibitor BMS-309403 and its role in modulating macrophage activation. By targeting the Adipocyte Fatty Acid-Binding Protein (FABP4), this compound serves as a critical tool for investigating the intersection of lipid metabolism and inflammation, with significant therapeutic implications for a host of metabolic and cardiovascular diseases.

Introduction: The Nexus of Lipid Metabolism and Inflammation

Macrophages are central players in the innate immune system, exhibiting remarkable plasticity to adopt various functional phenotypes in response to micro-environmental cues. This process, known as macrophage polarization, ranges from the pro-inflammatory M1 phenotype to the anti-inflammatory and tissue-reparative M2 phenotype. A dysregulation in macrophage activation is a hallmark of numerous chronic inflammatory diseases, including atherosclerosis, type 2 diabetes, and nonalcoholic fatty liver disease.

Fatty Acid-Binding Protein 4 (FABP4), also known as A-FABP or aP2, has emerged as a critical intracellular lipid chaperone that links lipid metabolism with inflammatory pathways within macrophages.[1][2] Expressed abundantly in adipocytes and macrophages, FABP4 facilitates the transport of fatty acids and regulates lipid signaling.[2][3] Its upregulation in macrophages is associated with increased inflammatory responses and the pathological progression of diseases like atherosclerosis, where macrophages transform into lipid-laden foam cells.[4][5]

This compound is a potent, selective, and orally active inhibitor of FABP4.[6][7] It competitively binds to the fatty-acid-binding pocket of FABP4, effectively blocking its function.[7] This action makes this compound an invaluable pharmacological tool to dissect the role of FABP4 in macrophage biology and a promising therapeutic candidate for inflammation-related disorders.[1]

Mechanism of Action of this compound in Macrophages

This compound exerts its effects by inhibiting FABP4, which in turn disrupts several key signaling cascades that govern inflammation and lipid handling in macrophages.

-

Disruption of the JNK/AP-1 Inflammatory Loop: In response to inflammatory stimuli like lipopolysaccharide (LPS), FABP4 participates in a positive feedback loop that amplifies the inflammatory response. LPS activates the c-Jun NH2-terminal kinase (JNK) pathway, which promotes the recruitment of the transcription factor activator protein-1 (AP-1) to the FABP4 promoter, thereby upregulating FABP4 expression. The newly synthesized FABP4 further enhances JNK activation, creating a self-perpetuating cycle of inflammation. This compound breaks this cycle by inhibiting FABP4, leading to attenuated JNK phosphorylation, reduced AP-1 activity, and a significant decrease in the production of pro-inflammatory cytokines.[1]

-

Modulation of PPARγ Activity: Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a complex, context-dependent role in macrophage lipid metabolism. In IL-4-polarized (M2-like) macrophages, FABP4 expression is increased and supports fatty acid-induced PPARγ activation.[8] This leads to the upregulation of PPARγ target genes like lipoprotein lipase (LPL), which promotes triglyceride accumulation and foam cell formation.[8] By inhibiting FABP4, this compound can suppress this PPARγ-dependent lipid accumulation.[8] Conversely, in other contexts, FABP4 can have an inhibitory effect on the PPARγ-LXRα-ABCA1 pathway, which controls cholesterol efflux.[4][5]

-

Inhibition of NLRP3 Inflammasome Activation: Recent evidence suggests a role for FABP4 in activating the NLRP3 inflammasome, a multi-protein complex responsible for the production of potent pro-inflammatory cytokines IL-1β and IL-18.[9] By inhibiting FABP4, this compound can attenuate the activation of this inflammasome, further contributing to its anti-inflammatory profile.[9]

Quantitative Data Summary

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Inhibitor Specificity and Potency

| Compound | Target | Ki Value | Reference |

|---|---|---|---|

| This compound | FABP4 | <2 nM | [6][7] |

| This compound | FABP3 | 250 nM | [7] |

| this compound | FABP5 | 350 nM |[7] |

Table 2: In Vitro Effects of this compound on Macrophage Function

| Cell Type | Treatment | Effect | Quantitative Change | Reference |

|---|---|---|---|---|

| RAW 264.7 | 50 µM this compound + LPS | JNK Phosphorylation | Attenuated | [1] |

| RAW 264.7 | 50 µM this compound + LPS | AP-1 Luciferase Activity | Reduced | [1] |

| RAW 264.7 | 50 µM this compound + LPS | Pro-inflammatory Cytokines (TNFα, IL-6, MCP-1) | Decreased levels in medium | [1] |

| THP-1 | This compound (dose-dependent) | MCP-1 Production | Significantly decreased | [7][10] |

| Human Monocytes | This compound | VLDL-induced Lipid Accumulation | Reduced | [8] |

| Human Monocytes | This compound | VLDL-induced CCL2 & IL-1β expression | Reduced | [8] |

| THP-1 | 50 µM this compound + Palmitate | PGC-1α Expression | Restored | [11] |

| THP-1 | 50 µM this compound + Palmitate | Apoptosis | Reduced | [12] |

| BMDMs | this compound + TGF-β1 | MMT (F4/80+α-SMA+ cells) | Reduced from 10.83% to 4.92% |[13] |

Table 3: In Vivo Effects of this compound

| Animal Model | Treatment | Effect | Quantitative Change | Reference |

|---|---|---|---|---|

| ApoE-/- Mice | 15 mg/kg/day this compound | Atherosclerotic Lesion Area | Significantly reduced | [6] |

| UUO Mice | 50 mg/kg/day this compound | Renal Fibrosis Markers (α-SMA, Col-1) | Remarkably decreased | [13] |

| L-NAME PE Mice | This compound | Blood Pressure & Proteinuria | Ameliorated | [9] |

| L-NAME PE Mice | this compound | Serum IL-17A & IL-23 | Reversed elevation |[9] |

Key Signaling and Experimental Diagrams

The following diagrams, generated using Graphviz, visualize the core mechanisms and experimental approaches discussed.

Caption: this compound disrupts the LPS-induced JNK/AP-1 positive feedback loop.

Caption: A typical in vitro workflow for studying this compound effects.

Caption: Logical flow from FABP4 inhibition to attenuated atherosclerosis.

Experimental Protocols

This section provides generalized protocols for key experiments cited in the literature on this compound and macrophages. Researchers should optimize these protocols for their specific cell types and experimental systems.

Macrophage Culture and Treatment

-

Cell Lines: Commonly used cell lines include murine RAW 264.7 macrophages and human THP-1 monocytes. Primary cells include bone marrow-derived macrophages (BMDMs) from mice or human peripheral blood mononuclear cell (PBMC)-derived macrophages.

-

Differentiation (THP-1): Differentiate THP-1 monocytes into macrophage-like cells by incubating with 50-100 ng/mL Phorbol 12-myristate 13-acetate (PMA) for 24-48 hours.

-

Differentiation (BMDMs): Culture bone marrow cells in RPMI-1640 or DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 10-20 ng/mL M-CSF for 7 days.[14]

-

This compound Treatment: Prepare a stock solution of this compound in DMSO.[6] Prior to stimulation, pre-treat macrophages with the desired concentration of this compound (e.g., 25-50 µM) or vehicle (DMSO) for 2 hours in serum-free or low-serum media.[1][11]

-

Stimulation: After pre-treatment, add the stimulus of interest, such as LPS (100 ng/mL) for inflammatory response, very-low-density lipoprotein (VLDL) or oxidized LDL (oxLDL) for foam cell studies, or palmitate (500 µM) for lipotoxicity studies.[1][8][11]

Western Blot for Protein Analysis

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine protein concentration using a BCA or Bradford assay.

-

Electrophoresis: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.

-

Blocking & Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-phospho-JNK, anti-JNK, anti-FABP4, anti-PPARγ) overnight at 4°C.

-

Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour. Detect chemiluminescence using an imaging system. Normalize protein of interest to a loading control like β-actin or GAPDH.

Real-Time PCR for Gene Expression Analysis

-

RNA Extraction: Isolate total RNA from treated macrophages using TRIzol reagent or a commercial kit according to the manufacturer's instructions.

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

qPCR: Perform quantitative real-time PCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Use primers specific for target genes (e.g., Fabp4, Tnf, Il6, Mcp1, Lpl, Ccl2) and a housekeeping gene (Actb, Gapdh) for normalization.

-

Analysis: Calculate relative gene expression using the 2-ΔΔCt method.

Foam Cell Formation and Lipid Staining

-

Culture: Plate macrophages on glass coverslips in a 24-well plate.

-

Treatment: Pre-treat with this compound or vehicle as described in 5.1.

-

Lipid Loading: Induce foam cell formation by incubating cells with lipid sources such as VLDL (50 µg/mL) or oxLDL (50 µg/mL) for 24-48 hours.[8]

-

Fixation: Wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.

-

Oil Red O Staining: Prepare a fresh Oil Red O working solution. Wash fixed cells with water and 60% isopropanol. Stain with Oil Red O solution for 20-30 minutes.

-

Visualization: Wash with 60% isopropanol and water. Counterstain nuclei with hematoxylin if desired. Mount coverslips and visualize lipid droplets (stained red) under a microscope.

-

Quantification: To quantify lipid accumulation, elute the Oil Red O stain from the cells using 100% isopropanol and measure the absorbance at ~500 nm.

Conclusion and Therapeutic Outlook

This compound is a powerful pharmacological inhibitor that has been instrumental in elucidating the central role of FABP4 in macrophage activation. By targeting FABP4, this compound effectively uncouples lipid metabolism from pro-inflammatory signaling, leading to a marked reduction in cytokine production, an inhibition of foam cell formation, and a decrease in macrophage-mediated apoptosis and fibrosis.[1][8][12][13]

The compelling preclinical data suggest that pharmacological inhibition of FABP4 represents a valid and promising strategy for treating a range of chronic inflammatory and metabolic diseases.[1][15] Its demonstrated efficacy in animal models of atherosclerosis, diabetes, and kidney fibrosis underscores its therapeutic potential.[6][13] Future research will need to focus on translating these findings into clinical applications, including the development of next-generation FABP4 inhibitors with optimized pharmacokinetic profiles and a thorough evaluation of their safety and efficacy in human trials.

References

- 1. Adipocyte Fatty Acid-binding Protein Modulates Inflammatory Responses in Macrophages through a Positive Feedback Loop Involving c-Jun NH2-terminal Kinases and Activator Protein-1 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - Fatty acid binding protein 4 promotes autoimmune diabetes by recruitment and activation of pancreatic islet macrophages [insight.jci.org]

- 3. Frontiers | FABP4 in obesity-associated carcinogenesis: Novel insights into mechanisms and therapeutic implications [frontiersin.org]

- 4. Increased expression of fatty acid binding protein 4 and leptin in resident macrophages characterises atherosclerotic plaque rupture - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. apexbt.com [apexbt.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. FABP4 inhibition suppresses PPARγ activity and VLDL-induced foam cell formation in IL-4-polarized human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. FABP4 facilitates inflammasome activation to induce the Treg/Th17 imbalance in preeclampsia via forming a positive feedback with IL-17A - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. Inhibition of Fatty Acid–Binding Protein 4 Attenuated Kidney Fibrosis by Mediating Macrophage-to-Myofibroblast Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 14. A Comprehensive High-Efficiency Protocol for Isolation, Culture, Polarization, and Glycolytic Characterization of Bone Marrow-Derived Macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

The Discovery and Synthesis of BMS-309403: A Potent and Selective FABP4 Inhibitor

A Technical Guide for Researchers and Drug Development Professionals

Introduction

BMS-309403 is a potent and selective small-molecule inhibitor of the adipocyte fatty acid-binding protein 4 (FABP4), also known as aP2. FABP4 is a key intracellular lipid chaperone predominantly expressed in adipocytes and macrophages that plays a crucial role in lipid metabolism and inflammatory signaling pathways. Dysregulation of FABP4 has been implicated in a range of metabolic disorders, including atherosclerosis, type 2 diabetes, and non-alcoholic fatty liver disease. This compound was developed by Bristol-Myers Squibb as a therapeutic candidate to target these conditions by competitively binding to the fatty acid-binding pocket of FABP4, thereby modulating its activity. This technical guide provides an in-depth overview of the discovery, synthesis, and biological characterization of this compound, including detailed experimental protocols and a summary of its key quantitative data.

Data Presentation

In Vitro Potency and Selectivity

This compound exhibits high affinity and selectivity for FABP4 over other related fatty acid-binding proteins, such as FABP3 (heart type) and FABP5 (epidermal type).

| Target | Ki (nM) | Reference |

| Human FABP4 | < 2 | [1] |

| Mouse FABP4 | < 2 | |

| Human FABP3 | 250 | [1] |

| Human FABP5 | 350 | [1] |

In Vitro and In Vivo Efficacy

This compound has demonstrated significant biological activity in various cellular and animal models, highlighting its therapeutic potential.

| Assay/Model | Endpoint | Result | Reference |

| THP-1 Macrophages | MCP-1 Release | Dose-dependent decrease | [1] |

| ApoE-/- Mice | Atherosclerotic Lesion Area | Significant reduction | [2] |

| ob/ob Mice | Glucose Tolerance | Improved | |

| ApoE-/- Mice | Endothelial Function | Improved | [3] |

Experimental Protocols

Synthesis of this compound (2-[[2'-(5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)[1,1'-biphenyl]-3-yl]oxy]-acetic acid)

The synthesis of this compound can be achieved through a multi-step process. The following is a representative protocol based on published literature.

Materials:

-

2-Bromo-3'-hydroxybiphenyl

-

tert-Butyl bromoacetate

-

Potassium carbonate

-

N,N-Dimethylformamide (DMF)

-

1-Propionyl-1,2-diphenylethylene

-

Hydrazine hydrate

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

Procedure:

-

Step 1: Synthesis of tert-butyl 2-((2'-bromo-[1,1'-biphenyl]-3-yl)oxy)acetate: To a solution of 2-bromo-3'-hydroxybiphenyl in DMF, add potassium carbonate and tert-butyl bromoacetate. Stir the mixture at room temperature overnight. After completion, the reaction is quenched with water and extracted with ethyl acetate. The organic layer is washed with brine, dried over sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography.

-

Step 2: Synthesis of 1-(2'-(3-(2-(tert-butoxy)-2-oxoethoxy)-[1,1'-biphenyl]-2-yl)-5-ethyl-3,4-diphenyl-1H-pyrazol-1-yl)ethan-1-one: A mixture of tert-butyl 2-((2'-bromo-[1,1'-biphenyl]-3-yl)oxy)acetate and 1-propionyl-1,2-diphenylethylene is heated with hydrazine hydrate in ethanol. The resulting pyrazole derivative is isolated and purified.

-

Step 3: Synthesis of this compound: The tert-butyl ester from the previous step is dissolved in a mixture of TFA and DCM. The solution is stirred at room temperature until the deprotection is complete (monitored by TLC). The solvent is removed under reduced pressure, and the residue is purified by recrystallization or column chromatography to yield the final product, this compound.

FABP4 Competitive Binding Assay

This assay is used to determine the binding affinity of this compound to FABP4.

Materials:

-

Recombinant human FABP4 protein

-

1-Anilinonaphthalene-8-sulfonic acid (ANS)

-

This compound

-

Assay buffer (e.g., phosphate-buffered saline, pH 7.4)

Procedure:

-

A solution of recombinant FABP4 is prepared in the assay buffer.

-

The fluorescent probe, ANS, is added to the FABP4 solution and incubated in the dark to allow for binding. The fluorescence of ANS increases upon binding to the hydrophobic pocket of FABP4.

-

This compound is serially diluted and added to the FABP4-ANS complex.

-

The mixture is incubated to reach equilibrium.

-

The fluorescence intensity is measured using a fluorescence plate reader (excitation ~380 nm, emission ~460 nm).

-

The decrease in fluorescence, as this compound displaces ANS from the binding pocket, is used to calculate the inhibitory constant (Ki) of this compound.

MCP-1 Release Assay in THP-1 Macrophages

This assay measures the effect of this compound on the release of the pro-inflammatory chemokine MCP-1 from macrophages.

Materials:

-

THP-1 human monocytic cell line

-

Phorbol 12-myristate 13-acetate (PMA)

-

Lipopolysaccharide (LPS)

-

This compound

-

Human MCP-1 ELISA kit

Procedure:

-

THP-1 monocytes are cultured and differentiated into macrophages by treatment with PMA for 48 hours.

-

The differentiated macrophages are pre-treated with various concentrations of this compound for 1 hour.

-

The cells are then stimulated with LPS to induce an inflammatory response and MCP-1 release.

-

After a 24-hour incubation period, the cell culture supernatant is collected.

-

The concentration of MCP-1 in the supernatant is quantified using a human MCP-1 ELISA kit according to the manufacturer's instructions.[4][5]

Atherosclerosis Mouse Model

The in vivo efficacy of this compound in reducing atherosclerosis is evaluated using the apolipoprotein E-deficient (ApoE-/-) mouse model.

Materials:

-

ApoE-/- mice

-

High-fat diet (Western diet)

-

This compound

-

Vehicle control

Procedure:

-

Male ApoE-/- mice are fed a high-fat diet to induce the development of atherosclerotic plaques.

-

The mice are randomly assigned to a treatment group receiving this compound (administered orally, e.g., by gavage) or a control group receiving the vehicle.

-

The treatment is continued for a specified period (e.g., 12-16 weeks).

-

At the end of the study, the mice are euthanized, and the aortas are dissected.

-

The extent of atherosclerotic lesions in the aorta is quantified by en face analysis after staining with Oil Red O.

Mandatory Visualization

Caption: FABP4 signaling pathways in macrophages and adipocytes and the inhibitory action of this compound.

Caption: Synthetic workflow for the preparation of this compound.

Caption: Logical workflow of the experimental evaluation of this compound.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chronic administration of BMS309403 improves endothelial function in apolipoprotein E-deficient mice and in cultured human endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. file.elabscience.com [file.elabscience.com]

- 5. documents.thermofisher.com [documents.thermofisher.com]

BMS-309403: A Technical Guide for Researchers Studying Metabolic Syndrome

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic syndrome is a constellation of conditions that increase the risk of cardiovascular disease, stroke, and type 2 diabetes. These conditions include high blood pressure, high blood sugar, excess body fat around the waist, and abnormal cholesterol or triglyceride levels. A key player in the pathophysiology of metabolic syndrome is the dysregulation of lipid metabolism and the associated chronic low-grade inflammation. Fatty Acid-Binding Protein 4 (FABP4), also known as aP2, has emerged as a critical mediator in these processes, making it a promising therapeutic target. BMS-309403 is a potent and selective small-molecule inhibitor of FABP4, and this guide provides an in-depth technical overview of its use in studying metabolic syndrome.[1][2][3]

This compound competitively binds to the fatty-acid-binding pocket of FABP4, thereby inhibiting the binding of endogenous fatty acids.[1][4] This mechanism of action has been shown to elicit beneficial effects on glucose and lipid metabolism, as well as to attenuate inflammatory responses in various preclinical models of metabolic disease.[1][2] This document details the quantitative data from key studies, provides comprehensive experimental protocols, and visualizes the underlying signaling pathways to facilitate further research and drug development efforts.

Core Data Presentation

Table 1: In Vitro Efficacy and Binding Affinity of this compound

| Parameter | Target | Cell Line/System | Value | Reference |

| Binding Affinity (Ki) | Human FABP4 | Fluorescent Binding Assay | <2 nM | [5] |

| Mouse FABP4 | Fluorescent Binding Assay | <2 nM | [5] | |

| FABP3 (Muscle) | Fluorescent Binding Assay | 250 nM | [5][6] | |

| FABP5 (mal1) | Fluorescent Binding Assay | 350 nM | [5][6] | |

| Inhibition of MCP-1 Release (IC50) | Basal Release | PMA-differentiated THP-1 macrophages | Similar to other FABP4/5 inhibitors | [7][8] |

| Glucose Uptake Stimulation | - | C2C12 Myotubes | Maximal at 20 µM | [9][10] |

Table 2: In Vivo Effects of this compound in Mouse Models of Metabolic Syndrome

| Mouse Model | Treatment Regimen | Key Findings | Reference |

| Diet-Induced Obese (DIO) Mice | 30 mg/kg in diet for 8 weeks | - Reduced plasma triglycerides- Reduced plasma free fatty acids (at 30 mg/kg) | [7][8] |

| Leptin-deficient (ob/ob) Mice | Not specified | - Improved insulin sensitivity | [7][8] |

| Apolipoprotein E-deficient (ApoE-/-) Mice | 15 mg/kg/day (oral gavage) for 6 weeks | - Improved endothelial function- Reduced plasma triglycerides | [4] |

Experimental Protocols

In Vitro Assays

1. C2C12 Myotube Glucose Uptake Assay

This protocol details the methodology to assess the effect of this compound on glucose uptake in a skeletal muscle cell line, a key process in understanding its impact on glucose metabolism.

-

Cell Culture and Differentiation:

-

Culture C2C12 myoblasts in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and antibiotics.

-

To induce differentiation into myotubes, grow cells to confluence and then switch to a differentiation medium (DMEM with 2% horse serum). Maintain for 4-6 days, replacing the medium every two days.

-

-

This compound Treatment and Glucose Uptake Measurement:

-

Starve the differentiated C2C12 myotubes in serum-free, high-glucose DMEM containing 0.2% bovine serum albumin (BSA) for 2 hours.[9][10][11]

-

Incubate the cells with various concentrations of this compound (e.g., up to 20 µM) for a specified time (e.g., 2 hours).[9][10]

-

To measure glucose uptake, add 2-deoxy-D-[3H]-glucose to the cells for 15 minutes at 37°C.[10][11]

-

Terminate the uptake by washing the cells with ice-cold phosphate-buffered saline (PBS).

-

Lyse the cells and measure the incorporated radioactivity using a scintillation counter.

-

-

Data Analysis:

2. THP-1 Macrophage MCP-1 Release Assay

This protocol outlines the procedure to evaluate the anti-inflammatory effects of this compound by measuring the release of Monocyte Chemoattractant Protein-1 (MCP-1) from macrophages.

-

Cell Culture and Differentiation:

-

Culture THP-1 human monocytic leukemia cells in RPMI-1640 medium supplemented with 10% FBS.

-

Differentiate the THP-1 monocytes into macrophage-like cells by treating with phorbol 12-myristate 13-acetate (PMA) at a concentration of 10 ng/mL for 24-48 hours.[12]

-

After PMA treatment, wash the cells and rest them in fresh media for 24 hours before inhibitor treatment.

-

-

This compound Treatment and MCP-1 Measurement:

-

Treat the differentiated THP-1 macrophages with various concentrations of this compound (e.g., ≥10 µM).[7]

-

For studies on stimulated MCP-1 release, co-treat with an inflammatory stimulus such as lipopolysaccharide (LPS).

-

Collect the cell culture supernatant after a defined incubation period.

-

Quantify the concentration of MCP-1 in the supernatant using a commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kit.

-

-

Data Analysis:

In Vivo Studies

1. Diet-Induced Obese (DIO) Mouse Model

This protocol describes the use of a high-fat diet to induce obesity and metabolic syndrome in mice to study the in vivo efficacy of this compound.

-

Animal Model and Diet:

-

Use a suitable mouse strain such as C57BL/6J, which is prone to developing diet-induced obesity.[3]

-

At approximately 6 weeks of age, switch the mice to a high-fat diet (HFD), typically containing 45% or 60% kcal from fat, for a period of 8-12 weeks to induce obesity and insulin resistance.[3][7][13]

-

-

This compound Administration:

-

Metabolic Phenotyping:

-

Glucose and Insulin Tolerance Tests (GTT and ITT): Perform GTT and ITT to assess glucose metabolism and insulin sensitivity.

-

Blood Collection and Analysis: Collect blood samples at the end of the study to measure plasma levels of triglycerides, free fatty acids, cholesterol, glucose, and insulin.[7][8]

-

Body Weight and Food Intake: Monitor body weight and food intake throughout the study.[7]

-

-

Data Analysis:

-

Compare the metabolic parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests.

-

Signaling Pathways and Mechanisms of Action

FABP4-Mediated Inflammatory Signaling

This compound exerts its anti-inflammatory effects primarily by inhibiting FABP4, which is known to modulate key inflammatory signaling pathways such as NF-κB and JNK.[14][15] In macrophages, FABP4 can promote inflammatory responses.[15] By blocking FABP4, this compound can attenuate the activation of these pathways, leading to a reduction in the production of pro-inflammatory cytokines.[14][15][16][17]

Figure 1: FABP4-Mediated Inflammatory Signaling Pathway.

Off-Target AMPK Activation in Myotubes

Interestingly, this compound has been shown to have an off-target effect in C2C12 myotubes, where it stimulates glucose uptake through the activation of the AMP-activated protein kinase (AMPK) signaling pathway.[1][9][18] This effect is independent of FABP4 and appears to be mediated by an increase in the intracellular AMP:ATP ratio, which is a key activator of AMPK.[1][9][18]

Figure 2: Off-Target AMPK Activation by this compound.

Experimental Workflow for In Vivo Study

The following diagram illustrates a typical experimental workflow for evaluating the efficacy of this compound in a diet-induced obesity mouse model.

Figure 3: In Vivo Experimental Workflow.

Conclusion

This compound is a valuable pharmacological tool for investigating the role of FABP4 in metabolic syndrome. Its high potency and selectivity for FABP4 allow for targeted studies on the contribution of this protein to insulin resistance, dyslipidemia, and inflammation. The provided data and protocols offer a solid foundation for researchers to design and execute experiments aimed at further elucidating the therapeutic potential of FABP4 inhibition. The discovery of its off-target effects on AMPK activation in muscle cells also opens new avenues for research into its broader metabolic activities. This guide serves as a comprehensive resource to support the ongoing efforts in the development of novel treatments for metabolic diseases.

References

- 1. BMS309403 stimulates glucose uptake in myotubes through activation of AMP-activated protein kinase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. High fat diet induced obesity model using four strains of mice: Kunming, C57BL/6, BALB/c and ICR - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Treatment of diabetes and atherosclerosis by inhibiting fatty-acid-binding protein aP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BMS 309403 | Fatty Acid Binding Proteins (FABP) | Tocris Bioscience [tocris.com]

- 7. Small-molecule inhibitors of FABP4/5 ameliorate dyslipidemia but not insulin resistance in mice with diet-induced obesity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]

- 11. BMS309403 Stimulates Glucose Uptake in Myotubes through Activation of AMP-Activated Protein Kinase | PLOS One [journals.plos.org]

- 12. mdpi.com [mdpi.com]

- 13. mmpc.org [mmpc.org]

- 14. FABP4/aP2 Regulates Macrophage Redox Signaling and Inflammasome Activation via Control of UCP2 - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Fatty Acid-Binding Protein 4 (FABP4): Pathophysiological Insights and Potent Clinical Biomarker of Metabolic and Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Fatty acid binding protein 4 (FABP4) induces chondrocyte degeneration via activation of the NF-κb signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

The Role of BMS-309403 in Oncology: A Technical Guide for Researchers

An In-depth Examination of a Potent FABP4 Inhibitor in Cancer Research

BMS-309403, a potent and selective small-molecule inhibitor of Fatty Acid-Binding Protein 4 (FABP4), has emerged as a significant tool in preclinical cancer research. Initially identified as a potential therapeutic for metabolic syndromes, its ability to modulate lipid metabolism and associated signaling pathways has drawn considerable attention for its anti-neoplastic properties. This technical guide provides a comprehensive overview of the core findings related to this compound in cancer studies, focusing on its mechanism of action, effects on various cancer types, and the experimental frameworks used to elucidate its function.

Core Mechanism of Action

This compound competitively inhibits FABP4 by binding to the fatty-acid-binding pocket within the protein's interior.[1] This prevents the binding and transport of endogenous fatty acids, thereby disrupting lipid metabolism and downstream signaling cascades that are often hijacked by cancer cells to support their rapid growth, proliferation, and survival.[2][3][4]

Quantitative Efficacy Data